molecular formula C10H9F3N4O B8412946 3-(5-Methyltetrazol-1-yl)-5-(trifluoromethyl)phenylmethanol

3-(5-Methyltetrazol-1-yl)-5-(trifluoromethyl)phenylmethanol

Cat. No. B8412946
M. Wt: 258.20 g/mol
InChI Key: BEDPEHJZWIBTRJ-UHFFFAOYSA-N
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Patent
US05830892

Procedure details

Methyl 3-(5-methyltetrazol-1-yl)-5-(trifluoromethyl)benzoate (1.56 g, 5.5 mmol) was dissolved in ether (20 ml) and cooled in ice. Water (98 ml, 98 mg, 5.5 mmol) then lithium borohydride (131 mg, 6 mmol) were added and the mixture was stirred at room temperature for 1 hour. Tetrahydrofuran (10 ml) was added and the mixture was stirred at room temperature for 1 hour. Methanol (5 ml) was added and the solvent was evaporated under reduced pressure. Saturated aqueous sodium hydrogen carbonate (20 ml) and water (10 ml) were added and the mixture was extracted with dichloromethane (10×10 ml). The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by MPLC on silica gel, eluting with ethyl acetatelhexane (50:50 increasing to 100:0) to give 3-(5-methyltetrazol-1-yl)-5-(trifluoromethyl)phenylmethanol as a colorless oil (1.00 g, 70%), 1H (CDCl 3) δ 7.84 (1H, s), 7.75 (1H, s), 7.67 (1H, s), 4.92 (2H, s), 2.67 (3H, s), and 1.86 (1H, br s). m/z 259 (M+H+).
Name
Methyl 3-(5-methyltetrazol-1-yl)-5-(trifluoromethyl)benzoate
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
98 mL
Type
reactant
Reaction Step Two
Quantity
131 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH:14]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:16]=2)[C:10](OC)=[O:11])[N:5]=[N:4][N:3]=1.O.[BH4-].[Li+].O1CCCC1>CCOCC.CO>[CH3:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH2:10][OH:11])[CH:14]=[C:15]([C:17]([F:19])([F:18])[F:20])[CH:16]=2)[N:5]=[N:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Methyl 3-(5-methyltetrazol-1-yl)-5-(trifluoromethyl)benzoate
Quantity
1.56 g
Type
reactant
Smiles
CC1=NN=NN1C=1C=C(C(=O)OC)C=C(C1)C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
98 mL
Type
reactant
Smiles
O
Name
Quantity
131 mg
Type
reactant
Smiles
[BH4-].[Li+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium hydrogen carbonate (20 ml) and water (10 ml) were added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (10×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetatelhexane (50:50 increasing to 100:0)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NN=NN1C=1C=C(C=C(C1)C(F)(F)F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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